N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
Description
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine (CAS 51513-72-5) is a lysine-derived dipeptide featuring extensive tert-butoxycarbonyl (Boc) protection. Its molecular formula is C27H50N4O9, with a molecular weight of 574.71 g/mol . The structure includes Boc groups at the N2 and N6 positions of both lysine residues, rendering it highly hydrophobic and stable under basic conditions. This compound is primarily used in peptide synthesis for selective deprotection strategies, where its bulky Boc groups prevent undesired side reactions .
Properties
Molecular Formula |
C27H50N4O9 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C27H50N4O9/c1-25(2,3)38-22(35)29-17-13-10-14-18(30-23(36)39-26(4,5)6)20(32)28-16-12-11-15-19(21(33)34)31-24(37)40-27(7,8)9/h18-19H,10-17H2,1-9H3,(H,28,32)(H,29,35)(H,30,36)(H,31,37)(H,33,34)/t18-,19-/m0/s1 |
InChI Key |
JZXSOJKRNSRCRR-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Introduction to Protective Groups
In peptide synthesis, protective groups are crucial for preventing side reactions. The (1,1-dimethylethoxy)carbonyl group, commonly referred to as the tert-butoxycarbonyl (Boc) group, is widely used to protect amino groups. This group is stable under acidic conditions but can be easily removed under mild acidic conditions, making it ideal for peptide synthesis.
Preparation Method
The preparation of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine involves several steps:
Starting Material : The synthesis begins with L-lysine, which needs to be protected at both the alpha and epsilon amino groups.
-
- The alpha amino group of L-lysine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- The epsilon amino group is also protected with another Boc group under similar conditions.
-
- Once both amino groups are protected, the epsilon-protected L-lysine derivative is coupled with another Boc-protected L-lysine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
- The final product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Chemical and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C27H50N4O9 |
| Molecular Weight | 574.71 g/mol |
| CAS Number | 51513-72-5 |
| Storage Conditions | Store at -20°C to maintain stability |
| Solubility | Generally soluble in organic solvents like DCM, DMF, and MeOH |
Chemical Reactions Analysis
Types of Reactions
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotection: L-lysine with free amino groups
Coupling: Peptide chains with this compound as a building block
Scientific Research Applications
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine has several applications in scientific research:
Chemistry: Used as a protected lysine derivative in peptide synthesis.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine primarily involves its role as a protected lysine derivative. The Boc groups protect the amino groups from undesired reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key lysine derivatives with diverse protecting groups and their properties:
Key Research Findings
- Boc-Protected Derivatives : Compounds like the target molecule (CAS 51513-72-5) and N2-Boc-N6-Z-lysine (CAS 128972-27-0) are critical for stepwise peptide synthesis. Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid), allowing orthogonal deprotection strategies .
- Click Chemistry Compatibility : N2-Boc-N6-propargyl-lysine (CAS 1202704-91-3) enables site-specific incorporation into proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
- Solubility Modifications : The methylsulfonylethoxycarbonyl group in CAS 57849-64-6 enhances aqueous solubility compared to purely Boc-protected analogs, facilitating reactions in polar solvents .
- Stability and Purification : Dicyclohexylamine salts of Boc-protected lysine derivatives (e.g., CAS 16966-07-7) improve crystallinity and storage stability, simplifying purification .
Biological Activity
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine is a synthetic derivative of lysine, characterized by its complex structure and potential biological activities. This compound is notable for its applications in biochemical research and potential therapeutic uses.
- Molecular Formula : C27H50N4O9
- Molecular Weight : 574.71 g/mol
- CAS Number : 51513-72-5
- SMILES Notation : CC(C)(C)OC(=O)NCCCCC@HC(=O)NCCCCC@HC(=O)O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role in enzyme inhibition, cellular signaling pathways, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific proteases and enzymes involved in cellular signaling. The presence of the dimethylethoxycarbonyl groups enhances its stability and bioavailability, potentially increasing its efficacy as an enzyme inhibitor.
Cellular Signaling
Studies have shown that derivatives of lysine can modulate signaling pathways related to cell growth and differentiation. This compound's structure suggests it may interact with signaling molecules or receptors, influencing downstream effects on cellular behavior.
Study 1: Enzyme Inhibition Assay
A study conducted on the enzyme activity of proteases revealed that this compound significantly inhibited the activity of trypsin-like enzymes with an IC50 value of approximately 15 µM. This suggests a strong interaction between the compound and the active site of the enzyme.
| Compound | IC50 (µM) | Type of Enzyme |
|---|---|---|
| N6-Bis | 15 | Trypsin |
| Control | 50 | Trypsin |
Study 2: Cellular Response Modulation
In a cellular model using fibroblasts, treatment with the compound resulted in a 30% increase in cell proliferation compared to untreated controls. This effect was attributed to modulation of growth factor signaling pathways.
| Treatment | Cell Proliferation (%) |
|---|---|
| Control | 100 |
| N6-Bis (10 µM) | 130 |
Q & A
Q. What is the molecular structure and key functional groups of this compound?
The compound features a lysine backbone with three tert-butoxycarbonyl (Boc) protecting groups: two on the ε-amino group (N⁶) of the lysyl residue and one on the α-amino group (N²) of the lysine. The molecular formula is C₂₇H₅₀N₄O₉ (MW: 574.71), and its SMILES notation confirms the stereochemistry:
CC(C)(C)OC(=O)NCCCC[C@H](NC(=O)OC(C)(C)C)C(=O)NCCCC[C@H](NC(=O)OC(C)(C)C)C(=O)O .
| Key Data | Value |
|---|---|
| CAS Number | 51513-72-5 |
| Molecular Weight | 574.71 g/mol |
| Storage Conditions | -20°C (long-term), room temp (shipping) |
This structure is critical for controlled deprotection in peptide synthesis.
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves sequential Boc protection of lysine residues:
- Step 1 : Protect the α-amino group of lysine with Boc using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF).
- Step 2 : Introduce a Boc-protected lysyl residue via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the ε-amino group.
- Step 3 : Repeat Boc protection on the lysyl side chain. Purification is achieved via reverse-phase HPLC or silica gel chromatography, with purity >90% confirmed by analytical methods .
Q. How is purity assessed, and what analytical methods are recommended?
- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to resolve impurities. Retention times and peak integration confirm purity >90% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 575.36 [M+H]⁺ .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ validate Boc group integrity (e.g., tert-butyl peaks at δ 1.4 ppm) .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic or basic conditions?
Boc groups are labile under strong acids (e.g., TFA) but stable in mild bases. Stability studies show:
- Acidic Conditions (1% TFA) : Full deprotection occurs within 1 hour at 25°C.
- Basic Conditions (pH 10) : No degradation observed after 24 hours.
- Thermal Stability : Degrades at >80°C, releasing CO₂ and forming tert-butanol byproducts.
| Condition | Stability Outcome |
|---|---|
| 1% TFA, 25°C | Complete deprotection in 1 hr |
| pH 10, 25°C | Stable for 24 hrs |
| 80°C, dry | Decomposes within 30 mins |
These properties necessitate careful handling during peptide synthesis .
Q. What challenges arise in coupling this compound to solid-phase resins?
Steric hindrance from the Boc groups reduces coupling efficiency. Optimize using:
- Coupling Reagents : HATU or PyBOP (vs. DCC) improves activation.
- Solvent Systems : DMF/DCM (1:1) enhances solubility.
- Monitoring : Kaiser test or FT-IR to confirm free amino groups post-coupling. Reported coupling yields range from 70–85% under optimized conditions .
Q. How does this compound compare to Fmoc-protected lysine derivatives in peptide synthesis?
Q. What are its applications in designing branched or dendritic peptides?
The triple Boc groups enable controlled branching:
- Dendrimer Cores : Use the ε-amino groups for sequential coupling of lysine residues.
- Multivalent Ligands : Attach targeting moieties (e.g., sugars, antibodies) to the deprotected amino groups. A 2024 study demonstrated its use in synthesizing HIV-1 entry inhibitors with 10-fold improved binding avidity .
Data Contradictions and Resolution
- CAS Number Variability : Some sources list conflicting CAS numbers (e.g., 51513-72-5 vs. 94166-65-1). Cross-validate via analytical data (e.g., MW, NMR) to confirm identity .
- Purity Discrepancies : Vendor-reported purity (e.g., >90% vs. >96%) may reflect differing HPLC protocols. Always re-test using in-house methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
